molecular formula C11H11NO5 B8306608 Ethyl 4-nitrophenylpyruvate

Ethyl 4-nitrophenylpyruvate

Cat. No.: B8306608
M. Wt: 237.21 g/mol
InChI Key: FZDKSYPAZYYMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-nitrophenylpyruvate is a high-purity chemical compound offered for research and development purposes. This product is intended for laboratory use only and is not classified as a drug, cosmetic, or for any form of personal, human, or veterinary use. As a pyruvate ester derivative, this compound belongs to a class of molecules that have shown utility in various synthetic organic chemistry pathways. Related pyruvate esters are noted for their role as building blocks in pharmaceutical and fine chemical synthesis . Researchers are investigating the properties and reactivities of such compounds for developing novel substances. The nitrophenyl group present in the structure often confers specific electronic properties that can be exploited in synthetic applications. For specific analytical data, including HPLC or MS methods, researchers can refer to techniques optimized for similar nitrophenyl-substituted pyruvate esters . Handle with care; refer to the Safety Data Sheet for proper handling procedures. This chemical is for research use only.

Properties

Molecular Formula

C11H11NO5

Molecular Weight

237.21 g/mol

IUPAC Name

ethyl 3-(4-nitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11NO5/c1-2-17-11(14)10(13)7-8-3-5-9(6-4-8)12(15)16/h3-6H,2,7H2,1H3

InChI Key

FZDKSYPAZYYMPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

In this method, 4-nitrobenzylidenehydantoin undergoes base-catalyzed ring-opening in aqueous NaOH. Microwave irradiation (2450 MHz, 300–600 W) accelerates the reaction, completing it in 5–60 minutes compared to hours under conventional heating. For example, 0.1 mol of 4-nitrobenzylidenehydantoin reacted with 0.3 mol NaOH at 400 W for 25 minutes yielded 67.33% 4-nitrophenylpyruvic acid. The product is isolated via ether extraction, acidification, and recrystallization.

Key Parameters:

  • Solvent : Water (minimal usage aligns with green chemistry principles).

  • Catalyst : None required, simplifying purification.

  • Yield : 67–72% for nitro-substituted derivatives.

This method is scalable and avoids hazardous catalysts, making it industrially viable.

Base-Catalyzed Condensation of 4-Nitrotoluene with Diethyl Oxalate

The Reissert indole synthesis framework, traditionally used for ortho-substituted derivatives, can be adapted for para-nitro analogs. While explicit reports on 4-nitrophenylpyruvate are limited, the reaction mechanism is well-established for analogous systems.

Example Protocol (Hypothetical for Para-Substitution):

  • Reactants : 1 mol 4-nitrotoluene, 1.5 mol diethyl oxalate.

  • Conditions : Sodium ethoxide in ethanol, reflux for 16 hours.

  • Work-Up : Distillation to remove ethanol, followed by acid-base extraction.

Challenges:

  • Regioselectivity : Para-substitution may reduce reactivity compared to ortho analogs due to steric and electronic effects.

  • Yield Optimization : Catalysts like ferrous hydroxide (0.05 mol) improve yields in related syntheses.

Esterification of 4-Nitrophenylpyruvic Acid

4-Nitrophenylpyruvic acid, obtained via microwave hydrolysis, can be esterified to yield the ethyl ester. While direct methods are sparsely documented, analogous esterification protocols provide a roadmap.

Catalytic Esterification with Ethanol

  • Acid Catalyst : Hexafluoropropanesulfonic acid hydrate (2.6 mol% relative to acid) in toluene.

  • Conditions : 95°C, with controlled ethanol addition to prevent supersaturation.

  • Yield : ~94% for ethyl 4-nitrobenzoate in comparable systems.

Steps:

  • Mix 4-nitrophenylpyruvic acid (1 mol), ethanol (4 mol), and catalyst in toluene.

  • Reflux until completion (monitored by HPLC).

  • Extract catalyst via water washes and recover solvent.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Microwave HydrolysisNaOH, H₂O, 400 W, 25 min67–72%Solvent-free, rapid, scalableProduces acid, requires esterification
Reissert AdaptationNaOEt, ethanol, reflux~60%*Direct ester formation, established routeLimited para-substitution data
Catalytic EsterificationHFPSA, toluene, 95°C~90%High purity, reusable catalystMulti-step, solvent-intensive

*Estimated based on ortho-substitution yields .

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